4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-[4-(4-methylphenyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-2-4-17(5-3-16)18-6-8-19(9-7-18)23(28)24-12-10-20(11-13-24)25-21(26)14-29-15-22(25)27/h2-9,20H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIBJCBMNGHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antidiabetic and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,1’-biphenyl: Shares the biphenyl core but lacks the piperidine and morpholine rings.
Piperidine derivatives: Compounds like 4-methylpiperidine have similar structural features but different functional groups.
Morpholine derivatives: Compounds such as 4-morpholinopiperidine share the morpholine ring but differ in other structural aspects
Uniqueness
4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its combination of the biphenyl, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biologische Aktivität
4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound notable for its structural features, including a biphenyl moiety, a piperidine ring, and a morpholine ring. This unique configuration suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
Key Features:
- Biphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Piperidine Ring : Known for its role in modulating neurotransmitter systems.
- Morpholine Ring : Often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have been shown to target thiol proteases, which are involved in intracellular protein degradation and turnover. This interaction can lead to significant alterations in cellular processes, potentially influencing tumor invasion and metastasis .
Biological Activity Overview
Research indicates that 4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione exhibits several biological activities:
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its structural similarity to known neuroprotective agents.
- Enzyme Inhibition : Possible inhibition of acetylcholinesterase and butyrylcholinesterase, contributing to cognitive enhancement .
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For instance, studies have indicated a reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : Evaluate cytotoxicity.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
- : The compound may induce apoptosis through caspase activation.
-
Neuroprotection Study :
- Objective : Assess neuroprotective effects against oxidative stress.
- Results : The compound exhibited a protective effect on neuronal cells exposed to hydrogen peroxide.
- : May hold promise for treating neurodegenerative disorders.
Data Tables
Q & A
Q. What multi-step synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling, cyclization, and functionalization steps. A plausible route starts with forming the biphenyl core via Suzuki-Miyaura coupling, followed by piperidine ring formation using reductive amination. The morpholine-3,5-dione moiety is introduced via cyclization of a glycolic acid derivative under acidic conditions. Optimization may involve microwave-assisted synthesis to accelerate steps like amide bond formation (common in biphenylcarbonyl derivatives) and using catalysts like Pd(PPh₃)₄ for coupling reactions . Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C for sensitive steps) are critical for yield improvement.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?
- NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing morpholine-dione carbonyls at ~170 ppm) and confirms biphenyl coupling patterns .
- HPLC: Use a C18 column with a methanol/water mobile phase (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) for purity assessment. Retention time consistency across batches ensures reproducibility .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₃N₂O₄) and detects impurities .
Q. What in vitro assays are suitable for initial evaluation of antimicrobial and anticancer potential?
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC₅₀ values to reference drugs like doxorubicin .
Q. How can a reliable HPLC protocol be established for quantifying this compound in complex matrices?
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Methanol and buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) in 65:35 ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm. Validate via spike-and-recovery experiments in biological fluids (e.g., plasma) to assess matrix effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) optimize synthesis and predict bioactivity?
- Reaction Path Search: Use density functional theory (DFT) to model transition states in biphenyl coupling, identifying energy barriers for solvent/catalyst optimization .
- Molecular Docking: Predict binding affinity to targets like EGFR (anticancer) or bacterial topoisomerases (antimicrobial). Software like AutoDock Vina can simulate interactions between the morpholine-dione moiety and active sites .
- MD Simulations: Assess stability of target-ligand complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- ADME Profiling: Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability limitations .
- Pharmacokinetic Studies: Administer the compound intravenously/orally in rodents, collecting plasma samples for LC-MS/MS analysis. Low AUC or rapid clearance may explain efficacy gaps .
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
- Analog Synthesis: Modify substituents systematically (e.g., methyl → halogen on biphenyl, morpholine-dione → thiomorpholine). Use parallel synthesis for efficiency .
- Bioactivity Testing: Compare IC₅₀/MIC values across analogs. For example, replacing the biphenyl methyl group with Cl may enhance antimicrobial activity but reduce solubility .
Q. What experimental approaches elucidate interactions with molecular targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., bacterial DNA gyrase) and measure binding kinetics (ka/kd) in real time .
- X-ray Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes. The morpholine-dione’s carbonyls may form hydrogen bonds with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
